6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride
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Overview
Description
6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride is a brominated derivative of tetrahydroquinoline, a compound known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride typically involves the bromination of tetrahydroquinoline followed by carboxylation. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of palladium catalysts and aryl boronic acids. The reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Generation of substituted tetrahydroquinolines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its biological activity, influencing processes such as enzyme inhibition and receptor binding.
Comparison with Similar Compounds
6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Uniqueness: 6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride is unique due to its specific structural features, which contribute to its distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2758005-18-2 |
---|---|
Molecular Formula |
C10H11BrClNO2 |
Molecular Weight |
292.6 |
Purity |
0 |
Origin of Product |
United States |
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